molecular formula C9H12N5O4P B044080 Chpmpa CAS No. 113892-17-4

Chpmpa

Cat. No. B044080
M. Wt: 285.2 g/mol
InChI Key: LNUMZUZGQXHRIL-LURJTMIESA-N
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Description

Champaca, also known as Michelia champaca, is a tropical tree that belongs to the Magnoliaceae family. It is native to Southeast Asia and is widely cultivated for its fragrant flowers. Champaca has been used in traditional medicine for its various health benefits. Recently, scientific research has been conducted to explore the potential uses of champaca in various fields.

Scientific Research Applications

  • Gene Assignment and Process Activation : A study titled "Continuous hidden process model for time series expression experiments" by Shi, Klutstein, Simon, Mitchell, and Bar-Joseph (2007) found that CHPM can accurately assign genes to processes and determine the level of activation of these processes over time. This aids in studying relationships between biological processes (Shi et al., 2007).

  • Nanogel Crosslinkers : Morimoto, Ohki, Kurita, and Akiyoshi (2008) discovered that CHPMA nanogels can be used as crosslinkers for hydrophilic nanodomains in PNIPAM hydrogels, resulting in rapid shrinking. This was detailed in their study "Thermo-Responsive Hydrogels with Nanodomains: Rapid Shrinking of a Nanogel-Crosslinking Hydrogel of Poly(N-isopropyl acrylamide)" (Morimoto et al., 2008).

  • Antiviral Activity : De Clercq and colleagues (1987) in "Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines" demonstrated that Chpmpa derivatives are effective inhibitors of herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, adenovirus, and vaccinia virus (De Clercq et al., 1987).

  • Anti-Herpesvirus Activity : Luo et al. (2018) in "Amidate Prodrugs of Cyclic 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine with Potent Anti-Herpesvirus Activity" found that cHPMPA prodrugs display broad spectrum activity against herpesviruses and are stable in human plasma, suggesting their potential for treatment in transplant recipients (Luo et al., 2018).

  • Enhancing Antiviral Effects : A study by Snoeck, Andrei, Balzarini, Reymen, and De Clercq (1994) titled "Dipyridamole Potentiates the Activity of Various Acyclic Nucleoside Phosphonates against Varicella-Zoster Virus, Herpes Simplex Virus and Human Cytomegalovirus" revealed that DPM potentiates the antiviral effects of acyclic nucleoside phosphonates against various viruses (Snoeck et al., 1994).

  • Ocular Pharmacology : In their 2007 research "Intraocular properties of an alkoxyalkyl derivative of cyclic 9-(S)-(3-hydroxyl-2-phosphonomehoxypropyl) adenine, an intravitreally injectable anti-HCMV drug in rabbit and guinea pig," Tammewar et al. demonstrated that intravitreal injection of HDP-cHPMPA in rabbit eyes showed no toxicity clinically and histologically (Tammewar et al., 2007).

properties

IUPAC Name

9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMZUZGQXHRIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921234
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chpmpa

CAS RN

113892-17-4
Record name Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
M Luo, E Groaz, S De Jonghe, R Snoeck… - ACS Medicinal …, 2018 - ACS Publications
… In summary, the synthesis of amidate prodrugs of cHPMPA was performed using an … (S)-Leu-cHPMPA 15 and the phosphonobisamidate prodrug of HPMPA 17 were found to be …
Number of citations: 14 pubs.acs.org
JC Lin, E De Clercq, JS Pagano - Antimicrobial agents and …, 1991 - Am Soc Microbiol
… 2-phosphonylmethoxypropyl side chain of (S)-HPMPA by a cyclic phosphonylmethoxyethyl group, as in (S)-cHPMPA, resulted in an approximately 19-fold decrease in potency. …
Number of citations: 61 journals.asm.org
AM Tammewar, L Cheng, KY Hostetler… - Journal of ocular …, 2007 - liebertpub.com
… scribed,29 and exposed to varying concentrations of HDP-cHPMPA and antiviral activity was as… The highest nontoxic dose of the study drug (HDP-cHPMPA) that we observed in rabbit …
Number of citations: 9 www.liebertpub.com
AM Tammewar, L Cheng, KY Hostetler… - … & Visual Science, 2006 - iovs.arvojournals.org
… All three eyes injected with 55 µg/eye of HDP–cHPMPA demonstrated completely normal … Conclusions: : Intravitreal injection of 55 µg/eye of HDP–cHPMPA in rabbit eyes yields a …
Number of citations: 1 iovs.arvojournals.org
E De Clercq, T Sakuma, M Baba, R Pauwels… - Antiviral research, 1987 - Elsevier
… (S)-HPMPA and (S)-cHPMPA proved superior to all the other compounds in both potency and selectivity against VZV (Table 3). With regard to the anti-CMV activity, (S)-HPMPC …
Number of citations: 666 www.sciencedirect.com
C Gil-Fernández, D García-Villalón, E De Clercq… - Antiviral research, 1987 - Elsevier
… (S)-cHPMPA and their congeners remains subject of further investigation. (S)-HPMPA can as such be taken up by the cells and would then be converted to its mono- and diphosphoryl …
Number of citations: 35 www.sciencedirect.com
R Snoeck, D Schols, G Andrei, J Neyts, E De Clercq - Antiviral research, 1991 - Elsevier
… In the present study, HPMPA, HPMPC and some of their derivatives (cHPMPA, cHPMPC and HPMPc3A) were compared for their inhibitory effects on both late CMV antigen expression (…
Number of citations: 38 www.sciencedirect.com
VM Zakharova, M Serpi, IS Krylov… - Journal of medicinal …, 2011 - ACS Publications
… ) and its cyclic adenine analogue ((S)-cHPMPA, 3) were synthesized and evaluated as prodrugs. … (l)-Tyr-NH-i-Bu cHPMPA (11) was converted in rat or mouse plasma solely to two active …
Number of citations: 49 pubs.acs.org
G Andrei, R Snoeck, D Reymen, C Liesnard… - European Journal of …, 1995 - Springer
… pounds N7Ap, FIAC, HPMPA, HPMPc3A, araC, OXT-G, araT and cHPMPA displayed a … the susceptibility of the virus strains to other compounds: cHPMPA, NTAp, HPMPA, FIAC, BVaraU …
Number of citations: 97 link.springer.com
R Snoeck, G Andrei, J Balzarini… - Antiviral Chemistry …, 1994 - journals.sagepub.com
… PME derivatives of adenine (PMEA) and 2,6-diaminopurine (PMEDAP), and of the HPMP derivatives of adenine (HPMPA), 3-deazaadenine (HPMPc 3 A) and cyclic HPMPA (cHPMPA). …
Number of citations: 15 journals.sagepub.com

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